molecular formula C19H21N5O2 B2628234 4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955599-40-3

4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2628234
CAS No.: 955599-40-3
M. Wt: 351.41
InChI Key: XEADIGYLMBTUJX-UHFFFAOYSA-N
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Description

The compound “4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound that has been studied for its potential biochemical properties . It is related to piperidones, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, including “this compound”, generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in synthesis and cyclization reactions, forming part of a study on pyrazolopyrimidinyl keto-esters and their enzyme activity, highlighting its role in increasing the reactivity of cellobiase. Such studies provide a foundation for understanding its chemical behavior and potential biochemical applications (Mohamed Abd, Gawaad Awas, 2008).
  • Research involving cyanoacetamide in heterocyclic chemistry showcases the synthesis of derivatives with potent antitumor and antioxidant activities, indicating the compound's utility in developing therapeutic agents (S. A. Bialy, M. Gouda, 2011).

Structural Insights

  • X-ray powder diffraction data provided for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of apixaban, an anticoagulant. This data is crucial for understanding the crystalline structure and for the development of pharmaceuticals (Qing Wang et al., 2017).

Potential Applications

  • The compound's derivatives have been explored for their antimicrobial activity, demonstrating its potential in the development of new antibacterial agents. This includes research on novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions (A. Rahmouni et al., 2014).
  • Its utility in the discovery of potent derivatives against aldose reductase showcases the compound's relevance in addressing complications related to diabetes, indicating its importance in therapeutic research (Areal et al., 2012).

Properties

IUPAC Name

4-methyl-6-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-16-12-20-24(15-8-4-2-5-9-15)18(16)19(26)23(21-14)13-17(25)22-10-6-3-7-11-22/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEADIGYLMBTUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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